Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Overview
Description
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5 on the imidazole ring, and an ethyl ester group attached to the imidazole nitrogen via an acetate linkage. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of imidazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the imidazole ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products with substituted groups replacing the chlorine atoms.
Hydrolysis: Formation of 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of functional materials and catalysts.
Comparison with Similar Compounds
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives such as:
Ethyl 2-(1H-imidazol-1-yl)acetate: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
4,5-Dichloro-1H-imidazole: Does not have the ethyl acetate group, affecting its solubility and chemical properties.
2-(4,5-Dichloro-1H-imidazol-1-yl)acetic acid: The hydrolyzed form of the ester, with different chemical and biological properties.
Biological Activity
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 223.06 g/mol. It features a dichloro-substituted imidazole ring linked to an ethyl acetate moiety, which contributes to its unique chemical properties and biological activity. The compound typically appears as a white to off-white crystalline solid with a melting point around 65°C and a boiling point of approximately 365°C at 760 mmHg.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Imidazole derivatives are known for their versatility in biological interactions due to their structural characteristics. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, although specific targets remain to be fully elucidated.
- Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antimicrobial properties against various bacterial and fungal strains.
Antimicrobial Properties
Research indicates that this compound demonstrates potential antimicrobial activity. Studies have reported efficacy against several pathogens, although further investigation is necessary to confirm these findings and understand the underlying mechanisms .
Case Studies
Several studies have explored the biological activities of imidazole derivatives, including this compound:
- Antimicrobial Activity : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects on certain strains.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce cytotoxic effects in cancer cell lines, although specific IC50 values were not consistently reported across studies.
- Structure–Activity Relationship (SAR) : Research into SAR indicates that the presence of dichloro substitutions enhances binding affinity to biological targets compared to non-halogenated analogs .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar imidazole derivatives:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 1H-imidazole-1-acetate | Contains an imidazole ring without chlorine | Less reactive due to lack of halogen substitutions |
Methyl 2-(4-chloro-1H-imidazol-1-yl)acetate | Similar structure but only one chlorine atom | Potentially less active than the dichloro variant |
Ethyl 2-(1H-imidazol-1-yl)acetate | No halogen substitutions | More stable and less reactive than halogenated variants |
The dichloro substitution in this compound enhances its reactivity and potential biological activity compared to these similar compounds.
Properties
IUPAC Name |
ethyl 2-(4,5-dichloroimidazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHEBGHIJMRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380951 | |
Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-67-4 | |
Record name | Ethyl 4,5-dichloro-1H-imidazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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